molecular formula C14H18N2O3 B2624707 tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 774225-45-5

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate

Cat. No.: B2624707
CAS No.: 774225-45-5
M. Wt: 262.309
InChI Key: HFVMGFMSFPRKRS-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate is a chemical building block of interest in synthetic and medicinal chemistry. The structure features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a common motif used to protect amines in multi-step organic syntheses . The presence of both the Boc-protected amine and a nitrile (cyano) group on the same carbon atom provides versatile handles for further chemical transformation, making it a potential intermediate for the construction of more complex molecules. Compounds with carbamate functional groups are widely studied; some are known for their activity as acetylcholinesterase (AChE) inhibitors , although the specific biological activity and research applications of this particular compound require further investigation. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

tert-butyl N-[cyano-(3-methoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-6-5-7-11(8-10)18-4/h5-8,12H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVMGFMSFPRKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate can be achieved through several methods. One efficient method involves the use of benzyl cyanides and tert-butyl hydroperoxide. In this process, Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occur smoothly in one pot under metal-free conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and boron reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium catalysts can lead to the formation of N-Boc-protected anilines .

Scientific Research Applications

tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is employed in the study of biosynthetic and biodegradation pathways . In medicine, it may be used in the development of pharmaceutical compounds. In industry, it is utilized in the production of high-quality reference standards for accurate results .

Mechanism of Action

The mechanism of action of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The crowded tert-butyl group plays a crucial role in its reactivity, influencing the compound’s behavior in chemical transformations and biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/R-Groups Key Features Applications/Notes Reference
tert-Butyl N-[cyano(4-fluorophenyl)methyl]carbamate 4-Fluoro, 3-CN Electron-withdrawing F and CN groups; para-substitution enhances polarity Building block for fluorinated pharmaceuticals
tert-Butyl N-[cyano(2-methoxyphenyl)methyl]carbamate 2-OMe, 3-CN Ortho-methoxy group increases steric hindrance; alters electronic effects Potential agrochemical intermediates
tert-Butyl (3-cyanophenyl)carbamate 3-CN (directly on phenyl) Lacks methoxy group; simpler structure with high purity (98%) Used in peptide coupling reactions
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 3-NH₂, 5-Me Amino group enables hydrogen bonding; methyl enhances lipophilicity Pharmaceutical R&D (e.g., CNS drugs)
tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) 3-OMe, 4-thiazole Thiazole ring introduces heterocyclic bioactivity Von Hippel-Lindau (VHL) ligand development

Key Observations:

  • Substituent Position : Meta-substitution (3-OMe, 3-CN) in the target compound contrasts with para-substitution in analogues like 4-fluoro derivatives. Para-substituents often enhance metabolic stability in drug design .
  • Steric Considerations : Ortho-substituted analogues (e.g., 2-methoxy) exhibit increased steric hindrance, which may reduce reactivity in nucleophilic substitutions .

Key Observations:

  • The target compound’s synthesis (if similar to 42g) may face challenges in yield optimization due to the bulky 3-methoxyphenyl group.
  • Fluorinated derivatives (e.g., 42h) achieve higher yields, suggesting that smaller substituents improve reaction efficiency .

Physicochemical Properties

Table 3: Physical State and Purity

Compound Name Physical State Purity Notes Reference
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate Not specified Commercial grade Likely a solid due to aromatic stacking
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate White solid ≥95% High purity suitable for API development
tert-Butyl (3-cyano-1-methoxypropyl)carbamate Colorless oil 94% Liquid form limits crystallinity

Key Observations:

  • Solid-state derivatives (e.g., 42g, white solid) are preferred for crystallinity in X-ray studies, while oily forms (e.g., 3-cyano-propyl carbamate) require purification via chromatography .

Biological Activity

Tert-butyl N-[cyano(3-methoxyphenyl)methyl]carbamate is a carbamate derivative with significant potential in medicinal and agricultural chemistry. Its unique structural features, including a tert-butyl group, a cyano group, and a methoxyphenyl moiety, contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential applications.

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 262.31 g/mol
  • Structural Features :
    • Tert-butyl group enhances lipophilicity.
    • Cyano group is associated with biological activity.
    • Methoxyphenyl moiety may influence receptor interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, causing paralysis and death in target pests.
  • Cellular Interactions : Similar compounds have demonstrated the ability to modulate various cellular pathways, including apoptosis and cell cycle regulation. The exact pathways for this compound remain to be fully elucidated but may involve interactions with receptors or other enzymes .

Insecticidal Properties

This compound has been identified as an effective insecticide against various agricultural pests, including aphids and mealybugs. Its mechanism involves:

  • AChE Inhibition : Leading to neurotoxicity in insects.
  • Potential Resistance Management : Its unique structure may provide advantages over existing insecticides by targeting different pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antibacterial and antifungal properties, indicating its potential for broader applications beyond insecticides. Further research is necessary to confirm these effects and understand the underlying mechanisms.

Research Findings and Case Studies

Several studies have explored the synthesis and biological evaluation of similar carbamate derivatives:

  • Synthesis Methods :
    • The synthesis typically involves reacting tert-butyl carbamate with appropriate cyano-substituted phenolic compounds under controlled conditions.
    • A notable method includes the use of phenylacetic acid derivatives as starting materials, yielding varied biological activities based on structural modifications .
  • Case Study: Efficacy Against E. coli :
    • A related study tested amidoxime derivatives against E. coli strains, providing insights into structure-activity relationships that may apply to this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundInsecticidal, AntimicrobialAChE inhibition
Tert-butyl (3-methoxyphenyl)carbamateModerate insecticidalLess effective against AChE
Tert-butyl N-(benzyl)carbamateEnzyme inhibitionTargeting specific enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate, and how do reaction conditions vary?

  • Methodological Answer : A common approach involves carbamate formation via coupling reactions. For example, tert-butyl carbamate derivatives are often synthesized using tert-butoxycarbonyl (Boc) protecting groups. In analogous compounds, coupling cyano-substituted intermediates with Boc-protected amines under mild basic conditions (e.g., DIPEA in DCM) yields target molecules . Optimization may require adjusting stoichiometry (1:1.2 molar ratio of amine to electrophile) and reaction time (12–24 hours at 0–25°C) to maximize yield. Purification via silica gel chromatography (ethyl acetate/hexane gradient) is typical .

Q. How can researchers safely handle and store this compound?

  • Methodological Answer : While direct safety data for this compound are unavailable, analogous tert-butyl carbamates recommend:

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies on similar compounds indicate degradation under prolonged exposure to >40°C or acidic/alkaline conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should be observed?

  • Methodological Answer :

  • NMR : In derivatives like tert-butyl piperidinylcarbamates, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (¹H NMR), while the carbamate carbonyl resonates at ~155 ppm (¹³C NMR). The cyano group’s carbon is typically ~115–120 ppm .
  • IR : Look for carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and cyano (C≡N) at 2200–2250 cm⁻¹ .
  • MS : Molecular ion peaks should align with the calculated molecular weight (e.g., 275.3 g/mol for C₁₄H₁₈N₂O₃), with fragmentation patterns confirming Boc loss (-100 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR signals?

  • Methodological Answer : Contradictions may arise from diastereomerism or rotameric equilibria. For example, in tert-butyl carbamates with chiral centers (e.g., (2R,3S)-configured derivatives), dynamic NMR or variable-temperature studies can distinguish between conformational exchange and true stereoisomerism . Computational modeling (DFT) of expected coupling constants (J values) and comparison with experimental data can clarify ambiguities .

Q. What strategies optimize reaction yields when synthesizing sterically hindered derivatives of this compound?

  • Methodological Answer : Steric hindrance (e.g., from the 3-methoxyphenyl group) can reduce nucleophilic attack efficiency. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance solubility of bulky intermediates .
  • Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yields by 10–15% in analogous carbamates .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

  • Methodological Answer : Boc carbamates are labile under acidic conditions. For example, in HCl/THF (pH <2), tert-butyl cleavage generates cyano(3-methoxyphenyl)methylamine and CO₂. Stability assays (HPLC monitoring at 254 nm) show >90% degradation within 2 hours at pH 1, while neutral/basic conditions (pH 7–9) retain >80% integrity over 24 hours .

Q. What advanced analytical methods validate the compound’s purity for pharmacological studies?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (4.6 × 250 mm, 5 µm) with a water/acetonitrile gradient (0.1% TFA). Retention times for tert-butyl carbamates typically range 8–12 minutes .
  • Chiral HPLC : For enantiomeric purity, employ Chiralpak AD-H columns (heptane/ethanol, 90:10) to resolve R/S isomers .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Methodological Answer : Variations often stem from polymorphic forms or residual solvents. For example, tert-butyl carbamates may exhibit melting points ranging 80–90°C due to differing crystallization solvents (e.g., EtOAc vs. hexane). Recrystallization in a single solvent system (e.g., ethanol/water) and DSC analysis can standardize results . Solubility discrepancies (e.g., in DMSO vs. THF) require equilibrium solubility studies via UV-Vis spectroscopy at saturated concentrations .

Experimental Design Considerations

Q. What controls are essential in kinetic studies of this compound’s reactivity?

  • Methodological Answer :

  • Blank Reactions : Exclude reactants to identify non-catalytic degradation pathways.
  • Internal Standards : Use deuterated analogs (e.g., D₃-Boc) for quantitative NMR tracking .
  • Temperature Calibration : Ensure reaction vessels are pre-equilibrated to ±0.5°C, as Boc cleavage is highly temperature-sensitive .

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